BenchChemオンラインストアへようこそ!

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Kinase inhibitor design Scaffold diversity Hinge-binding pharmacophore

N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396872-48-2) is a synthetic small molecule (MW 348.41, C19H20N6O) that combines a 3-methyl-1-phenylpyrazole moiety with a 6-(pyrrolidin-1-yl)pyridazine-3-carboxamide core. This compound is cataloged by suppliers as a protein kinase inhibitor and activator reference material.

Molecular Formula C19H20N6O
Molecular Weight 348.41
CAS No. 1396872-48-2
Cat. No. B2535576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS1396872-48-2
Molecular FormulaC19H20N6O
Molecular Weight348.41
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3)C4=CC=CC=C4
InChIInChI=1S/C19H20N6O/c1-14-13-18(25(23-14)15-7-3-2-4-8-15)20-19(26)16-9-10-17(22-21-16)24-11-5-6-12-24/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,26)
InChIKeyVCKPDKSJQIFYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396872-48-2): Procurement-Ready Kinase-Inhibitor-Like Scaffold


N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396872-48-2) is a synthetic small molecule (MW 348.41, C19H20N6O) that combines a 3-methyl-1-phenylpyrazole moiety with a 6-(pyrrolidin-1-yl)pyridazine-3-carboxamide core. This compound is cataloged by suppliers as a protein kinase inhibitor and activator reference material . Distinct from fully annotated clinical kinase inhibitors, this compound serves as a non-commercial, research-grade scaffold for structure–activity relationship (SAR) exploration and fragment-based drug discovery, with confirmed chemical identity and purity profiles enabling reproducible experimental workflows.

Why Generic Pyrazole or Pyridazine Analogs Cannot Replace CAS 1396872-48-2 in Focused Kinase Profiling


Superficially similar in-class compounds—such as simple pyrazole-3-carboxamides, pyrazolo[3,4-c]pyridazines, or generic 6-substituted pyridazine-3-carboxamides—fail to replicate the specific vector geometry and physicochemical profile of CAS 1396872-48-2. The target compound embeds a non-fused 3-methyl-1-phenylpyrazole linked via a carboxamide to a 6-(pyrrolidin-1-yl)pyridazine; in contrast, established CDK2-inhibitory pyrazolo[1,5-b]pyridazines lock the pyrazole into a rigid fused ring system that restricts conformational flexibility [1]. Similarly, pyrazolo[3,4-c]pyridazine CDK1 inhibitors present a different heterocycle fusion topology that alters the hinge-binding interaction with the kinase active site [2]. The pyrrolidine substituent in CAS 1396872-48-2 provides a balance of sp³ character (Fsp³ ≈ 0.42) and lipophilicity that is absent in planar, fully aromatic pyridazine-3-carboxamide congeners. These structural divergences translate into non-interchangeable binding modes, solubility profiles, and synthetic derivatization potential.

Quantitative Differentiation of CAS 1396872-48-2 Against the Closest Structural Analogs


Unique Hybrid Scaffold Geometry Versus Fused Pyrazolopyridazine CDK Inhibitors

CAS 1396872-48-2 presents a non-fused pyrazole–carboxamide–pyridazine architecture that is not represented among the extensively characterized pyrazolopyridazine CDK inhibitor series. The leading CDK2-targeting pyrazolo[1,5-b]pyridazine scaffold (PDB 3EID) employs a rigid, planar fused ring system that directly mimics the purine hinge-binding motif [1]. In contrast, the CAS 1396872-48-2 scaffold inserts a rotatable carboxamide linker between the pyrazole and pyridazine rings, creating a distinct vector geometry that could enable interactions with non-canonical pockets or allow for kinase selectivity tuning not achievable with the fused series.

Kinase inhibitor design Scaffold diversity Hinge-binding pharmacophore

Pyrrolidine Substituent Confers Favorable Fractional sp³ Character Relative to Aromatic Pyridazine Analogs

The pyrrolidin-1-yl substituent at the 6-position of the pyridazine ring differentiates CAS 1396872-48-2 from 6-chloro or 6-aryl pyridazine-3-carboxamide analogs. The closest purchasable comparator, 6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine (CAS 956781-87-6, Fluorochem F643898), carries a planar chloro substituent (Fsp³ = 0.07) and a measured cLogP of 2.94 . Substituting Cl with pyrrolidine increases the Fsp³ to approximately 0.42 (eight sp³-hybridized carbons from the pyrrolidine ring) , which correlates with improved aqueous solubility and reduced promiscuous binding in kinase screens according to established medicinal chemistry principles [1]. The pyrrolidine nitrogen also provides a basic center (predicted pKa ~8.5) absent in neutral aryl-substituted analogs, enabling pH-dependent solubility modulation.

Physicochemical optimization Ligand efficiency Solubility enhancement

Verified Purity Profile of CAS 1396872-48-2 Enables Reproducible Screening Versus the Fluoro-Trifluoromethylphenyl Analog

CAS 1396872-48-2 is offered with a purity of ≥95% confirmed by ¹H-NMR [1] and independently at 98% by HPLC . In contrast, the structurally related N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1386721-85-2), which shares the identical pyrrolidinyl-pyridazine-carboxamide core but substitutes the pyrazole amide with a fluorinated anilide, is available from fewer suppliers and typically lacks publicly disclosed purity specifications beyond the supplier's internal quality control . The documented purity of CAS 1396872-48-2 reduces the risk of confounding biological data caused by unknown impurities—a critical factor for researchers incorporating this compound into kinase selectivity panels or cellular assay workflows where batch-to-batch consistency is paramount.

Compound quality control Assay reproducibility Procurement specification

Modular Synthon Design Facilitates Rapid Library Enumeration Compared to Fused Heterocyclic CDK Chemotypes

The synthetic architecture of CAS 1396872-48-2—composed of three modular building blocks (3-methyl-1-phenyl-1H-pyrazol-5-amine, CAS 1131-18-6; 6-chloro-pyridazine-3-carboxylic acid derivatives; and pyrrolidine)—enables a convergent, late-stage diversification strategy. The amine precursor 3-methyl-1-phenyl-1H-pyrazol-5-amine is commercially available with 98% purity from multiple suppliers , allowing for systematic variation of the pyrazole substituents without altering the core pyridazine-pyrrolidine pharmacophore. This contrasts with fused pyrazolo[1,5-b]pyridazine or pyrazolo[3,4-c]pyridazine inhibitors [1], which require de novo linear synthesis for each scaffold modification, limiting the throughput of SAR exploration. The ability to perform amide coupling as the final diversification step makes CAS 1396872-48-2 a superior template for parallel library synthesis.

Parallel synthesis Medicinal chemistry SAR exploration

Distinct Analytical Identity Enables Unambiguous Detection in Complex Biological Matrices

CAS 1396872-48-2 possesses a unique InChI Key (VCKPDKSJQIFYFT-UHFFFAOYSA-N) and molecular formula (C19H20N6O) [1] that differentiate it from all known pyrazole- or pyridazine-containing kinase inhibitors cataloged in PubChem and ChEMBL. This distinct chemical identity is critical for bioanalytical workflows: the compound's exact mass (348.1699 Da) and characteristic isotopic pattern enable unambiguous detection by high-resolution mass spectrometry (HRMS) in cellular lysates or pharmacokinetic samples. In contrast, common pyrazolopyridazine CDK inhibitors contain different heteroatom compositions (e.g., pyrazolo[1,5-b]pyridazine with pyrimidine substituents, formula class C₁₇–C₁₉H₁₂–₁₆N₆–₈O₀–₁) that produce overlapping or isobaric mass signals [2], increasing the risk of misidentification in multiplexed screening or metabolite profiling experiments.

Bioanalytical method development Metabolite identification Chemical identity

High-Value Application Scenarios for N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396872-48-2)


Kinase Selectivity Panel Screening with a Non-Fused Hinge-Binding Chemotype

Researchers profiling kinase inhibitor selectivity can deploy CAS 1396872-48-2 as a structurally unique probe that complements existing fused pyrazolopyridazine panels. The non-fused pyrazole–carboxamide–pyridazine scaffold presents a hinge-binding geometry that is absent from both the pyrazolo[1,5-b]pyridazine CDK2 series (PDB 3EID) and the pyrazolo[3,4-c]pyridazine CDK1 series [REFS-1, REFS-2], potentially revealing off-target kinase interactions or novel selectivity profiles not captured by fused chemotypes. The documented ≥95% purity ensures that observed activity is attributable to the parent compound rather than impurities [3].

Medicinal Chemistry SAR Expansion via Late-Stage Amide Diversification

Medicinal chemistry teams seeking to rapidly expand SAR around the 3-methyl-1-phenylpyrazole pharmacophore can use CAS 1396872-48-2 as a synthetic template. The convergent synthesis strategy—amide coupling of 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6, commercially available at 98% purity) with 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid —enables parallel library production that is orders of magnitude faster than the linear synthesis required for fused pyrazolopyridazine analogs. This modularity supports iterative design–make–test cycles in lead optimization programs targeting cyclin-dependent kinases, GSK-3β, or other CMGC-family kinases [2].

Physicochemical Property Benchmarking for Fragment-to-Lead Optimization

The combination of a pyrrolidine ring (Fsp³ ≈ 0.42) and a basic tertiary amine center in CAS 1396872-48-2 provides a measurable physicochemical advantage over the planar 6-chloro analog (Fsp³ = 0.07, cLogP = 2.94) . Drug discovery teams can use this compound as a reference point for optimizing solubility, permeability, and target engagement in fragment-to-lead campaigns, applying the 'escape from flatland' principles [4] to balance potency with drug-like properties. The pyrrolidine nitrogen also offers a handle for prodrug strategies or salt-form screening.

Bioanalytical Method Development and Metabolite Identification Studies

Bioanalytical laboratories developing LC-MS/MS methods for kinase inhibitor quantification can leverage the unique InChI Key (VCKPDKSJQIFYFT-UHFFFAOYSA-N) and exact mass (348.1699 Da) of CAS 1396872-48-2 as a system suitability standard [5]. The distinct mass and isotopic pattern facilitate unambiguous peak assignment in complex biological matrices, reducing the risk of isobaric interference from endogenous compounds or co-administered pyrazolopyridazine inhibitors. This application is particularly relevant for preclinical pharmacokinetic studies and in vitro ADME assays where chemical identity traceability is critical for regulatory documentation.

Quote Request

Request a Quote for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.